![molecular formula C9H10ClN3 B11900583 4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11900583.png)
4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine is a heterocyclic organic compound that features a pyridine ring fused with an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine typically involves the chloromethylation of 1,2-dimethylimidazo[4,5-c]pyridine. One common method includes the reaction of 1,2-dimethylimidazo[4,5-c]pyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chloromethylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as:
Reaction Setup: Mixing 1,2-dimethylimidazo[4,5-c]pyridine with formaldehyde and hydrochloric acid.
Reaction Conditions: Maintaining the reaction mixture at a controlled temperature and pH to facilitate the chloromethylation.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions typically occur under mild conditions with the use of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation may produce a formyl or carboxyl derivative.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine has several scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.
Organic Synthesis: It acts as a building block in the synthesis of more complex organic molecules, facilitating the creation of novel compounds for research purposes.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and the nature of the derivatives formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)pyridine: Similar in structure but lacks the fused imidazole ring, making it less complex.
1,2-Dimethylimidazo[4,5-c]pyridine: Lacks the chloromethyl group, which limits its reactivity in certain applications.
Uniqueness
4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine is unique due to its fused ring structure and the presence of a reactive chloromethyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.
Eigenschaften
Molekularformel |
C9H10ClN3 |
|---|---|
Molekulargewicht |
195.65 g/mol |
IUPAC-Name |
4-(chloromethyl)-1,2-dimethylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C9H10ClN3/c1-6-12-9-7(5-10)11-4-3-8(9)13(6)2/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
JIZAOJRNJHFWBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1C)C=CN=C2CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-Methyl-6-oxo-5,7-diazaspiro[3.4]octan-8-yl)acetic acid](/img/structure/B11900513.png)
![Aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-](/img/structure/B11900518.png)
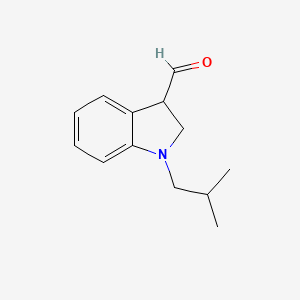
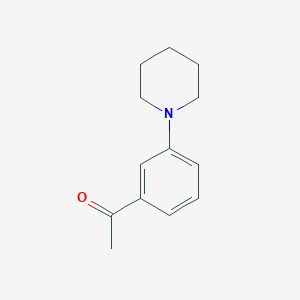
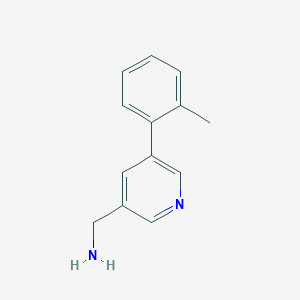

![3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11900546.png)

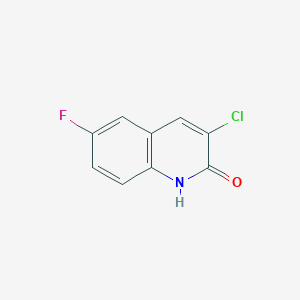

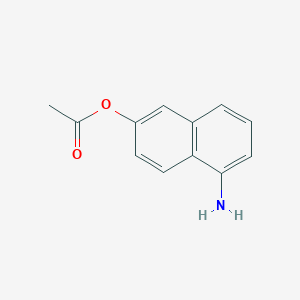
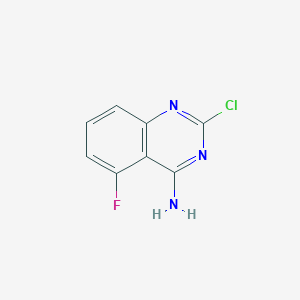
![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B11900582.png)
![6-Chloro-7-nitro-1H-benzo[d]imidazole](/img/structure/B11900586.png)
